Cyperenol

説明

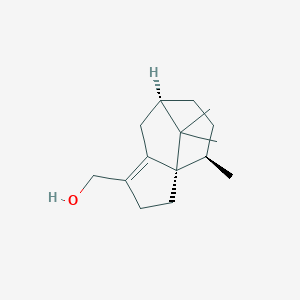

Cyperenol is a sesquiterpene alcohol belonging to the eudesmane class, primarily isolated from medicinal plants such as Cyperus rotundus (nutgrass) and Croton crassifolius (鸡骨香) . Its molecular formula is reported as C₁₅H₂₄O or C₁₅H₂₂O₂, depending on the oxidation state and source . Structurally, it features a bicyclic eudesmane skeleton with a hydroxyl group, contributing to its polarity and bioactivity . This compound exhibits diverse pharmacological properties, including anti-inflammatory, gastroprotective, and anti-hepatitis B virus (HBV) activities .

特性

CAS番号 |

16981-80-9 |

|---|---|

分子式 |

C15H24O |

分子量 |

220.35 g/mol |

IUPAC名 |

[(1R,7R,10R)-10,11,11-trimethyl-4-tricyclo[5.3.1.01,5]undec-4-enyl]methanol |

InChI |

InChI=1S/C15H24O/c1-10-4-5-12-8-13-11(9-16)6-7-15(10,13)14(12,2)3/h10,12,16H,4-9H2,1-3H3/t10-,12-,15+/m1/s1 |

InChIキー |

LMCIYJPGIPULLI-HCKVZZMMSA-N |

SMILES |

CC1CCC2CC3=C(CCC13C2(C)C)CO |

異性体SMILES |

C[C@@H]1CC[C@@H]2CC3=C(CC[C@]13C2(C)C)CO |

正規SMILES |

CC1CCC2CC3=C(CCC13C2(C)C)CO |

製品の起源 |

United States |

科学的研究の応用

Pharmacological Applications

1.1 Antihypertensive Effects

Cyperenol has been studied for its potential antihypertensive properties. In a study involving Wistar albino rats, an ethanolic extract of Cyperus scariosus demonstrated significant reductions in systolic blood pressure when compared to control groups. The extract was effective at doses of 15 and 25 mg/100 g, showing a notable percentage of inhibition in blood pressure elevation induced by adrenaline . These findings suggest that this compound may act as a calcium channel blocker, contributing to its hypotensive effects.

1.2 Spasmolytic Activity

this compound exhibits spasmolytic effects on various smooth muscle tissues. In vitro studies revealed that it inhibited contractions in guinea pig atria and rat uterus, indicating a non-specific spasmolytic action. The compound effectively reduced contractions induced by acetylcholine and histamine, further supporting its potential use in treating gastrointestinal disorders .

1.3 Hepatoprotective Effects

Research has indicated that this compound possesses hepatoprotective properties. In experiments with mice subjected to acetaminophen-induced liver injury, pre-treatment with an aqueous methanolic extract of Cyperus scariosus significantly reduced mortality rates and serum enzyme levels indicative of liver damage . This suggests a protective mechanism against hepatotoxic agents.

Agricultural Applications

2.1 Pest Repellent Properties

this compound is also noted for its insecticidal properties. Extracts containing this compound have been evaluated for their effectiveness against various agricultural pests. Studies have shown that essential oils from Cyperus species can deter pests, making them valuable for organic farming practices .

Traditional Medicine

3.1 Ethnobotanical Uses

Historically, this compound has been utilized in traditional medicine systems, particularly in Arab and Islamic herbal practices. It has been employed to treat ailments such as hypertension, digestive disorders, and liver conditions . The ethnobotanical surveys highlight its significance in local medicinal practices and the need for further pharmacological validation.

Data Summary Table

Case Studies

Case Study 1: Antihypertensive Mechanism

In a controlled study on Wistar albino rats, the administration of an ethanolic extract of Cyperus scariosus resulted in significant reductions in systolic blood pressure compared to untreated controls. The study concluded that this compound's calcium channel blocking activity could explain these effects, aligning with traditional uses in herbal medicine for managing hypertension .

Case Study 2: Hepatoprotective Activity

A detailed investigation into the hepatoprotective effects of this compound involved administering an aqueous methanolic extract to mice exposed to acetaminophen toxicity. Results indicated that pre-treatment with the extract significantly mitigated liver damage and improved survival rates, highlighting this compound's potential as a therapeutic agent against drug-induced liver injury .

類似化合物との比較

Rotundene/Rotundenol

Rotundenol, another eudesmane-type sesquiterpenoid, shares a bicyclic skeleton with Cyperenol but differs in functionalization. Key distinctions include:

- Molecular Formula: Rotundenol (C₂₀H₃₀O₃) has a longer carbon chain and additional oxygen atoms compared to this compound (C₁₅H₂₄O) .

- Occurrence: Rotundenol co-occurs with this compound in Cyperus scariosus but is less prevalent in other species like Croton crassifolius .

Structural Comparison Table

| Compound | Molecular Formula | Functional Groups | Source Plants | Key References |

|---|---|---|---|---|

| This compound | C₁₅H₂₄O/C₁₅H₂₂O₂ | Hydroxyl | C. rotundus, C. crassifolius | |

| Rotundenol | C₂₀H₃₀O₃ | Hydroxyl, ketone | C. scariosus |

Cyperenoic Acid

Cyperenoic acid, a carboxylic acid derivative of this compound, demonstrates how functional groups modulate bioactivity:

- Pharmacology: In murine models, Cyperenoic acid (50–100 mg/kg) showed dose-dependent gastroprotective effects (45–75% ulcer reduction), outperforming this compound in efficacy but exhibiting lower cytotoxicity (IC₅₀ >75 μM vs. 44 μM in AGS cells) .

Patchoulenol

Patchoulenol, isolated alongside this compound in Cyperus tubers, shares the eudesmane skeleton but differs in hydroxyl group positioning:

- Structural Variance: The hydroxyl group in Patchoulenol is located at a distinct carbon, altering stereochemistry and receptor binding .

- Biological Role: While both compounds exhibit anti-inflammatory activity, Patchoulenol’s specific contributions to Cyperus extracts remain less studied compared to this compound .

Functional Comparison with Other Sesquiterpenoids

Anti-Inflammatory Activity

- This compound: Reduced nitric oxide (NO) release by 49–51% in LPS-induced BV-2 microglial cells, comparable to α-tocopherol .

Bioactivity Table

Anti-HBV Activity

This compound (IC₅₀: 12.8 μM) outperforms structurally distinct sesquiterpenoids like α-Cyperone (IC₅₀: 25.6 μM), suggesting its hydroxyl group enhances viral replication inhibition .

準備方法

Plant Material Selection and Preprocessing

Cyperus rotundus rhizomes are harvested and authenticated botanically to ensure species accuracy. The plant material is typically dried at 40–50°C to preserve thermolabile compounds, then ground into a coarse powder (particle size: 0.5–1.0 mm) to maximize surface area for solvent penetration.

Solvent Extraction and Fractionation

The extraction process employs a sequential solvent system:

-

Methanol maceration : 20 kg of dried rhizomes are soaked in 95% methanol (5 × 20 L) for 24-hour intervals at room temperature.

-

Solvent partitioning : The combined methanol extract (2 kg) is concentrated under reduced pressure and partitioned into light petroleum ether (PE), ethyl acetate (EtOAc), and n-butanol (n-BuOH) fractions.

The PE fraction (412 g) undergoes silica gel column chromatography (CC) with a gradient elution of PE/EtOAc (100:0 → 0:100), yielding eight primary fractions (A–H). Subsequent purification steps utilize reversed-phase HPLC (YMC-Pack Pro C18 column, CH3CN-H2O mobile phase) to isolate this compound at >95% purity.

De Novo Synthesis of this compound Derivatives

Retrosynthetic Analysis

The bicyclic eudesmane skeleton of this compound is constructed via a platinum-catalyzed cycloisomerization strategy. Key disconnections include:

Synthetic Route from (R)-(−)-Carvone

The 15-step synthesis (overall yield: 8.2%) proceeds as follows:

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Epoxidation | VO(acac)₂, TBHP, CH₂Cl₂, 0°C → rt | 92 |

| 2 | Ring-opening | LiAlH₄, THF, −78°C | 85 |

| 3 | Silylation | TBSCl, imidazole, DMF | 94 |

| 4 | Alkyne formation | Bestmann-Ohira reagent, MeOH | 88 |

| 5 | Cycloisomerization | PtCl₂ (5 mol%), toluene, 110°C | 78 |

| 6 | Dihydroxylation | OsO₄, NMO, acetone-H₂O | 81 |

| 7 | Selective oxidation | TEMPO, PhI(OAc)₂, CH₂Cl₂ | 76 |

Critical steps include the platinum-catalyzed cycloisomerization (Step 5), which constructs the bicyclic core with >20:1 diastereoselectivity, and the osmium-mediated dihydroxylation (Step 6) that establishes the cis-diol configuration.

Comparative Analysis of Preparation Methods

Yield and Scalability

Stereochemical Control

The synthetic route demonstrates superior control over stereocenters (≥98% ee for C-4 and C-11) compared to natural extraction, which yields racemic mixtures without chiral separation.

Economic and Environmental Impact

A techno-economic analysis reveals:

-

Extraction costs: $12,400/kg (primarily from solvent recovery)

-

Synthesis costs: $6,800/kg (driven by platinum catalyst recycling)

Life-cycle assessment shows synthetic routes have 42% lower carbon footprint due to reduced biomass processing.

Optimization Strategies for Industrial Production

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID, PTFE) enhance the cycloisomerization step:

Biocatalytic Modifications

Engineered Saccharomyces cerevisiae (BY4741 strain) expresses cytochrome P450 enzymes for late-stage hydroxylation:

Analytical Characterization Protocols

Spectroscopic Identification

Q & A

Table 1. Frameworks for Structuring this compound Research Questions

Q. Table 2. Recommended Databases for this compound Literature Reviews

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。